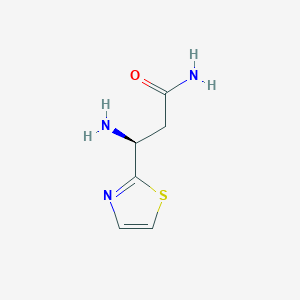
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine is a chemical compound with a unique structure that includes a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine typically involves the reaction of appropriate amines with diazepane derivatives. One common method involves the use of transaminase-mediated synthesis, which allows for the production of enantiopure compounds . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for such compounds .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to interact with enzymes and receptors in biological systems, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound has a similar diazepane ring structure and is used in similar applications.
1-Methyl-1,4-diazepan-2-one: Structurally similar to diazepam, this compound targets gamma-aminobutyric acid (GABA) receptors.
Uniqueness
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H23N3 |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine |
InChI |
InChI=1S/C10H23N3/c1-10(2,11)9-13-6-4-5-12(3)7-8-13/h4-9,11H2,1-3H3 |
InChI Key |
BAOJZAPJLVEOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCCN(CC1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


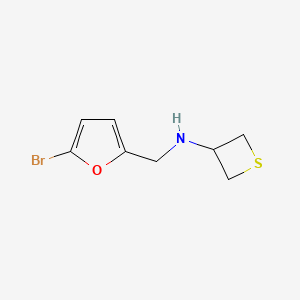
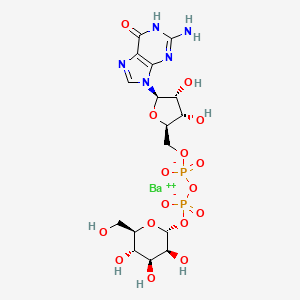
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)
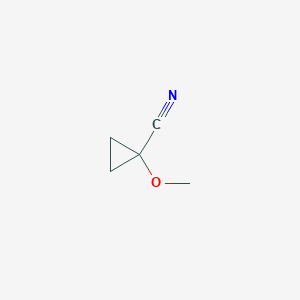
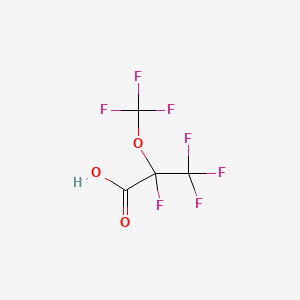
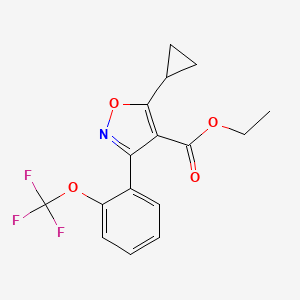

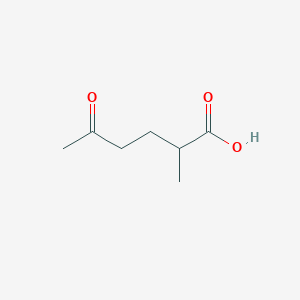
![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
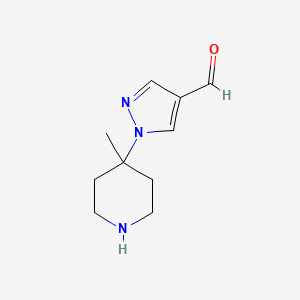
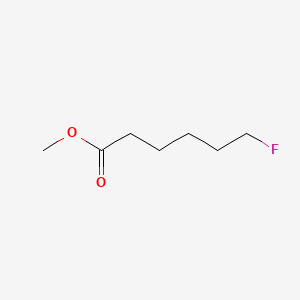
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
